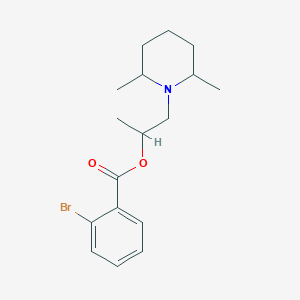

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate, also known as DMPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a pharmaceutical drug. DMPPB is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ligand-gated ion channel that is widely distributed in the central nervous system (CNS).

Mécanisme D'action

The α7 nAChR is a pentameric protein complex that consists of five subunits arranged around a central ion channel pore. Each subunit contains a large extracellular domain, a transmembrane domain, and a cytoplasmic domain. The extracellular domain binds to acetylcholine or other ligands, while the transmembrane domain forms the ion channel pore that allows cations such as Na+, K+, and Ca2+ to flow into the cell. The cytoplasmic domain interacts with various intracellular signaling proteins and enzymes.

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate binds to a specific site on the extracellular domain of the α7 nAChR, which is distinct from the orthosteric site that binds acetylcholine. This binding induces a conformational change in the receptor that stabilizes its open state and prolongs its activity. This compound also enhances the binding of acetylcholine to the orthosteric site and increases the cooperativity between the subunits, which further amplifies the receptor's response to acetylcholine. Additionally, this compound modulates the desensitization kinetics of the receptor by slowing down its entry into the desensitized state and facilitating its recovery from desensitization.

Biochemical and Physiological Effects

This compound has been shown to have various biochemical and physiological effects on the CNS, which underlie its potential therapeutic benefits. This compound enhances the release of various neurotransmitters such as acetylcholine, glutamate, and dopamine, which are involved in cognitive function, memory, and mood regulation. This compound also increases the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival, growth, and differentiation. This compound has been shown to improve cognitive performance, memory consolidation, and synaptic plasticity in various animal models of CNS disorders.

Avantages Et Limitations Des Expériences En Laboratoire

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for the α7 nAChR, which allows for specific modulation of this receptor without affecting other nAChR subtypes or other ion channels. Another advantage is its stability and solubility in various aqueous and organic solvents, which facilitates its use in biochemical and pharmacological assays. A limitation is its relatively low bioavailability and brain penetration, which may require the use of high doses or alternative delivery methods such as intracerebroventricular injection. Another limitation is its potential off-target effects on other proteins or enzymes, which may interfere with the interpretation of the results.

Orientations Futures

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has several potential future directions for scientific research. One direction is the optimization of its pharmacokinetic properties, such as its brain penetration, metabolic stability, and duration of action, to improve its efficacy and safety as a therapeutic drug. Another direction is the investigation of its effects on other CNS disorders or pathological conditions, such as traumatic brain injury, stroke, or neurodegenerative diseases. Another direction is the exploration of its interactions with other drugs or compounds, such as other nAChR modulators, antipsychotics, or antidepressants, which may have synergistic or antagonistic effects. Finally, another direction is the elucidation of its molecular mechanism of action, which may provide insights into the structure-function relationships of the α7 nAChR and its role in CNS function and dysfunction.

Méthodes De Synthèse

The synthesis of 1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate involves a multi-step reaction sequence that starts with the reaction of 2-bromobenzoic acid with 1-(2,6-dimethylpiperidin-1-yl)propan-2-ol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction produces the intermediate 2-bromobenzoyl-1-(2,6-dimethylpiperidin-1-yl)propan-2-ol, which is then treated with triethylamine (TEA) and benzoyl chloride to yield the final product this compound. The purity and yield of this compound can be enhanced by recrystallization or chromatographic purification.

Applications De Recherche Scientifique

1-(2,6-Dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, depression, anxiety, and pain. The α7 nAChR is known to play a crucial role in cognitive function, synaptic plasticity, and neuroprotection, and its dysfunction has been implicated in the pathogenesis of these disorders. This compound acts as a PAM of the α7 nAChR, which enhances the receptor's sensitivity to endogenous acetylcholine and improves its desensitization kinetics. This leads to increased neuronal excitability, neurotransmitter release, and neurotrophic factor expression, which can potentially counteract the pathological changes in the CNS.

Propriétés

Formule moléculaire |

C17H24BrNO2 |

|---|---|

Poids moléculaire |

354.3 g/mol |

Nom IUPAC |

1-(2,6-dimethylpiperidin-1-yl)propan-2-yl 2-bromobenzoate |

InChI |

InChI=1S/C17H24BrNO2/c1-12-7-6-8-13(2)19(12)11-14(3)21-17(20)15-9-4-5-10-16(15)18/h4-5,9-10,12-14H,6-8,11H2,1-3H3 |

Clé InChI |

NTTBMJIADQIFRG-UHFFFAOYSA-N |

SMILES |

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2Br)C |

SMILES canonique |

CC1CCCC(N1CC(C)OC(=O)C2=CC=CC=C2Br)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)

![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)

![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)

![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)

![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)

![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)

![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)

![3-Benzyl-6-[(2,4-dichlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294824.png)

![3-Benzyl-6-[(2-chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294825.png)

![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)

![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)

![3-Benzyl-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294829.png)